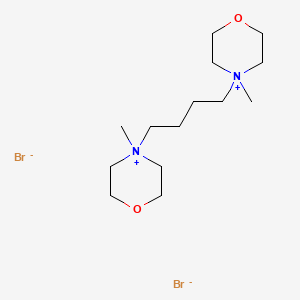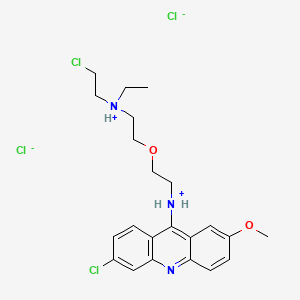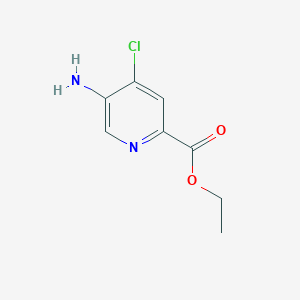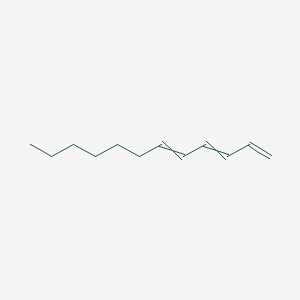
1,3,5-Dodecatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Dodecatriene is an organic compound with the molecular formula C12H20. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of polyenes, which are characterized by multiple carbon-carbon double bonds. The presence of these double bonds gives this compound unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Dodecatriene can be synthesized through various methods, one of which involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride. The reaction typically occurs in a toluene medium at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: The industrial production of this compound often involves the selective trimerization of butadiene. This method has been commercially used since the 1960s and remains a significant process for producing medium-ring compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Dodecatriene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: The double bonds in this compound make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.
Common Reagents and Conditions:
Oxidizing Agents: Boric acid and nitric acid are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in substitution reactions.
Major Products:
Oxidation: Dodecanedioic acid
Reduction: Saturated hydrocarbons
Substitution: Halogenated or hydrogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1,3,5-Dodecatriene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings.
Wirkmechanismus
The mechanism by which 1,3,5-Dodecatriene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions include electrophilic addition, oxidation, and reduction, which are facilitated by the compound’s structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,5,9-Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
1,3,11-Dodecatriene: Another linear triene with a different arrangement of double bonds.
Uniqueness: 1,3,5-Dodecatriene is unique due to its specific arrangement of double bonds, which gives it distinct reactivity and chemical properties compared to other trienes. Its linear structure allows for different types of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
72084-21-0 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
dodeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12H2,2H3 |
InChI-Schlüssel |
YTPLVOOAFADQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


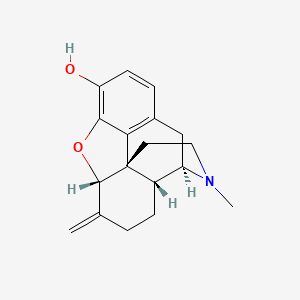
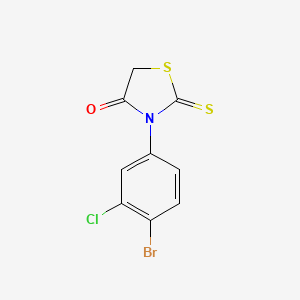
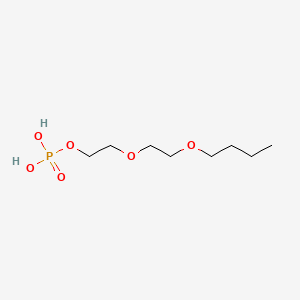
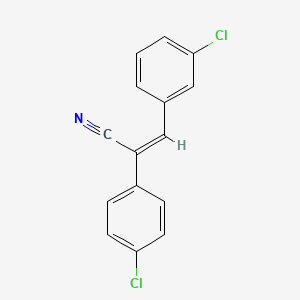
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
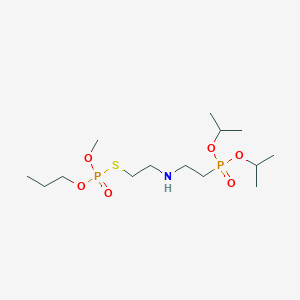
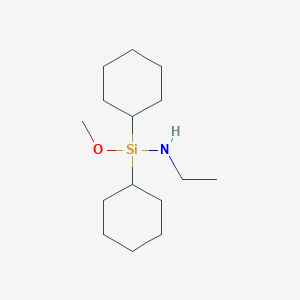
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)

